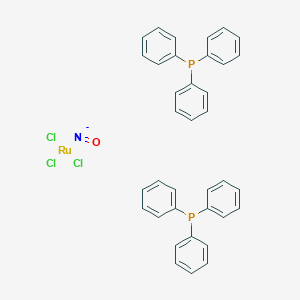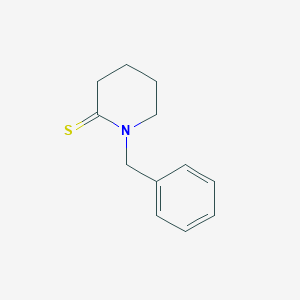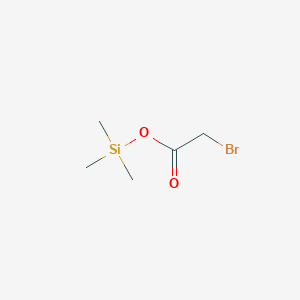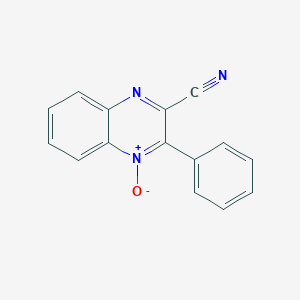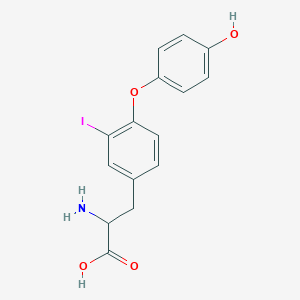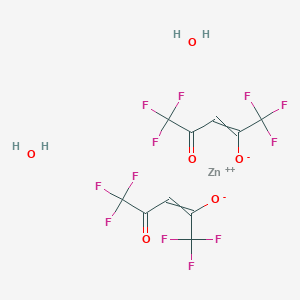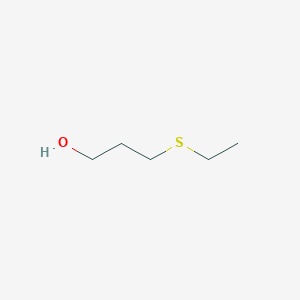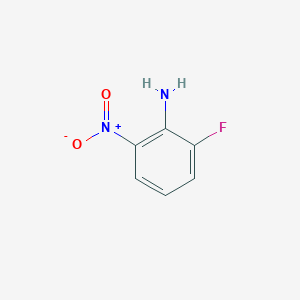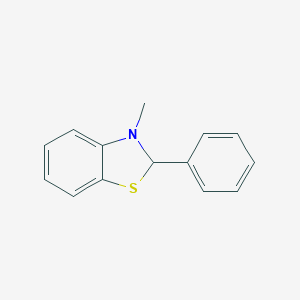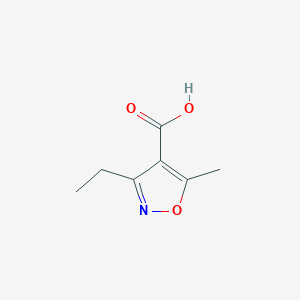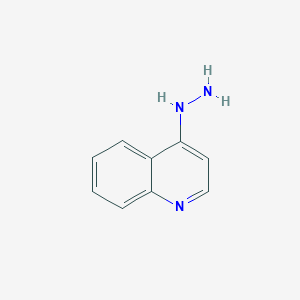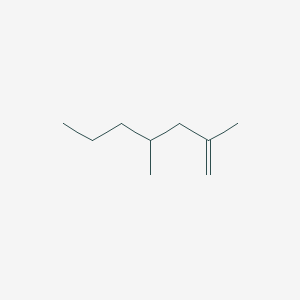![molecular formula C14H10BrNO3 B099321 2-[(2-bromophenyl)carbamoyl]benzoic Acid CAS No. 19336-81-3](/img/structure/B99321.png)
2-[(2-bromophenyl)carbamoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-bromophenyl)carbamoyl]benzoic acid, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a white crystalline solid that is insoluble in water and soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 2-[(2-bromophenyl)carbamoyl]benzoic Acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has also been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells.
Effets Biochimiques Et Physiologiques
2-[(2-bromophenyl)carbamoyl]benzoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has also been shown to have antibacterial activity against a number of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2-bromophenyl)carbamoyl]benzoic Acid is its versatility. It can be used in a wide range of experiments, from studying protein-protein interactions to developing new drugs. However, 2-[(2-bromophenyl)carbamoyl]benzoic Acid has some limitations as well. It is insoluble in water, which can make it difficult to work with in certain experiments. Additionally, its low yield can make it expensive to produce in large quantities.
Orientations Futures
There are a number of future directions for research on 2-[(2-bromophenyl)carbamoyl]benzoic Acid. One area of interest is the development of new drugs based on 2-[(2-bromophenyl)carbamoyl]benzoic Acid. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Another area of interest is the study of 2-[(2-bromophenyl)carbamoyl]benzoic Acid's mechanism of action. Further research is needed to fully understand how 2-[(2-bromophenyl)carbamoyl]benzoic Acid works and how it can be used to develop new therapies. Finally, there is potential for 2-[(2-bromophenyl)carbamoyl]benzoic Acid to be used in the development of new materials, such as polymers and coatings.
Méthodes De Synthèse
2-[(2-bromophenyl)carbamoyl]benzoic Acid can be synthesized through a multistep process involving the reaction of 2-bromobenzoic acid with phosgene to form a benzoyl chloride intermediate. This intermediate is then reacted with 2-aminophenyl carbamate to produce 2-[(2-bromophenyl)carbamoyl]benzoic Acid. The overall yield of this process is around 50%.
Applications De Recherche Scientifique
2-[(2-bromophenyl)carbamoyl]benzoic Acid has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has also been used as a tool in chemical biology to study protein-protein interactions and to develop inhibitors for various enzymes.
Propriétés
Numéro CAS |
19336-81-3 |
|---|---|
Nom du produit |
2-[(2-bromophenyl)carbamoyl]benzoic Acid |
Formule moléculaire |
C14H10BrNO3 |
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Clé InChI |
ILHHDEYMJDMTLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(=O)O |
Synonymes |
2-[[(2-BROMOPHENYL)AMINO]CARBONYL]-BENZOIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



